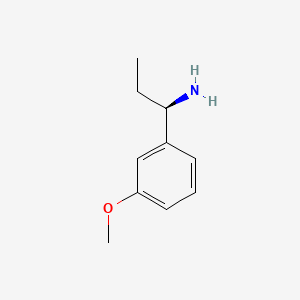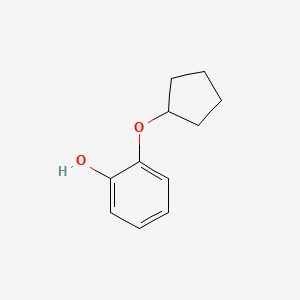
2-(Cyclopentyloxy)phenol
描述
2-(Cyclopentyloxy)phenol is a phenolic compound with the chemical formula C11H14O2. It is known for its potential therapeutic and industrial applications, exhibiting various biological activities such as anti-inflammatory, antioxidant, and antitumor effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentyloxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of cyclopentanol with phenol in the presence of a strong acid catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound can involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and crystallization to purify the final product .
化学反应分析
Types of Reactions
2-(Cyclopentyloxy)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are valuable for their redox properties
Reduction: Reduction of quinones back to phenols can be achieved using reagents like sodium borohydride (NaBH4).
Electrophilic Aromatic Substitution: The hydroxyl group in this compound makes it highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Sodium borohydride (NaBH4) and tin(II) chloride (SnCl2) are frequently used reducing agents.
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation are commonly used
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols depending on the specific reaction conditions and reagents used .
科学研究应用
2-(Cyclopentyloxy)phenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of bioactive natural products and conducting polymers.
Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: The compound’s anti-inflammatory and antitumor activities are being explored for potential therapeutic applications.
Industry: It is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
作用机制
The mechanism by which 2-(Cyclopentyloxy)phenol exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: It neutralizes free radicals by donating an electron or hydrogen atom, thereby preventing oxidative damage.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antitumor Activity: It induces apoptosis in cancer cells by activating specific signaling pathways.
相似化合物的比较
2-(Cyclopentyloxy)phenol can be compared with other phenolic compounds such as:
Phenol: While phenol itself is a simple aromatic compound, this compound has additional functional groups that enhance its biological activities.
m-Aryloxy Phenols: These compounds share similar structural features but differ in their specific substituents, which can affect their reactivity and applications.
Quinones: Oxidized derivatives of phenols, quinones have distinct redox properties that are crucial for various biochemical processes.
属性
IUPAC Name |
2-cyclopentyloxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9,12H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBCPAOEBIGWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


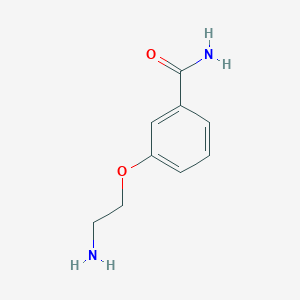
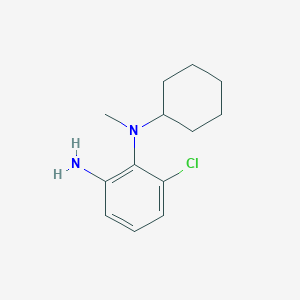
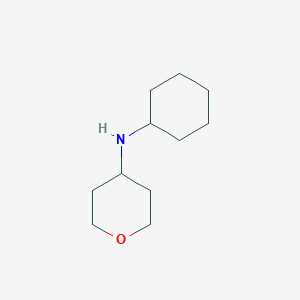
![3-[(3-Amino-2-pyridinyl)amino]-1-propanol](/img/structure/B1385956.png)
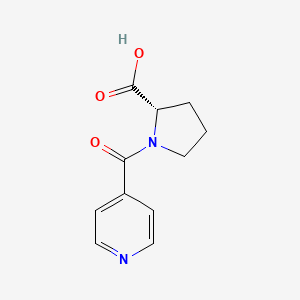
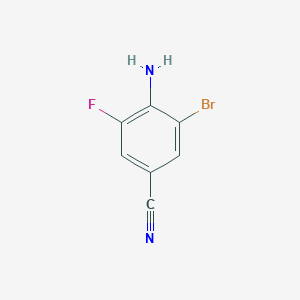
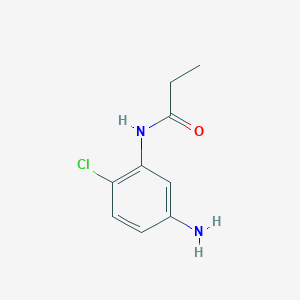
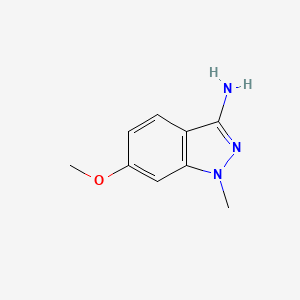

![{[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine](/img/structure/B1385966.png)
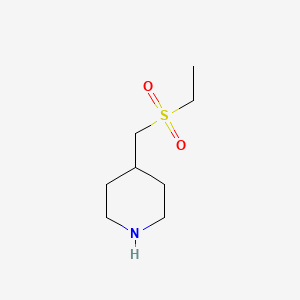
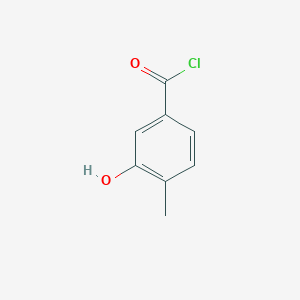
![2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid](/img/structure/B1385974.png)
